5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Description
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a highly reactive acyl chloride derivative of pyrazole. This compound is characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a chlorine atom at position 5 on the pyrazole ring. Its acyl chloride functional group makes it a critical intermediate in synthesizing amides, esters, and other derivatives for applications in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-13-4(7)2(5(8)14)3(12-13)6(9,10)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIMKPAWLFTFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383234 | |
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-57-8 | |
| Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is constructed through cyclocondensation reactions. A high-yielding method involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine at 80–100°C in ethanol, producing a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . Separation is achieved via fractional distillation under reduced pressure (30–50 mbar), exploiting the 15–20°C boiling point difference between isomers .
Table 1: Pyrazole Ring Synthesis Conditions
| Starting Material | Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 80–100°C | 85–90 |
Regioselectivity challenges are mitigated by substituting methylhydrazine with N-methyl-N′-trimethylsilylhydrazine, which enhances 3-trifluoromethyl isomer formation through steric effects . Post-cyclization chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with >95% purity .
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced prior to pyrazole ring closure. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one serves as a versatile precursor, enabling direct incorporation of the CF₃ group during cyclization . Alternative routes involve post-cyclization trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) in the presence of Cu(I) catalysts, though this method suffers from lower yields (60–70%) and higher costs .
Formation of the Carbonyl Chloride Group
The carboxylic acid precursor, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is converted to the acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via a two-step mechanism:
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Chlorosulfite Ester Formation : The carboxylic acid attacks electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate .
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Nucleophilic Displacement : Chloride ion displaces the sulfite group, releasing SO₂ gas and generating the acid chloride .
Table 2: Carbonyl Chloride Synthesis Optimization
| Carboxylic Acid (g) | SOCl₂ (equiv) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 10 | 2.5 | Toluene | Reflux | 3 | 92 |
| 10 | 3.0 | Neat | 70°C | 2 | 95 |
Excess SOCl₂ (2.5–3.0 equivalents) ensures complete conversion, with neat conditions minimizing side reactions . The reaction is monitored by FT-IR for disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) and emergence of the C=O stretch (1800 cm⁻¹) .
Industrial-Scale Production Methods
Industrial processes employ continuous-flow reactors to enhance safety and efficiency. Key advancements include:
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Flow Lithiation : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is treated with LDA (lithium diisopropylamide) in tetrahydrofuran (THF) at −78°C, followed by quenching with CO₂ to generate the carboxylic acid . This method achieves 90% yield with <2% byproducts .
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Catalytic Chlorination : PdCl₂-catalyzed chlorination using Cl₂ gas at 50°C reduces reaction time from 12 h to 2 h compared to traditional SO₂Cl₂ methods .
Table 3: Industrial Process Parameters
| Step | Reactor Type | Catalyst | Temperature | Throughput (kg/h) |
|---|---|---|---|---|
| Lithiation | Continuous-flow | None | −78°C | 5.2 |
| Chlorination | Packed-bed | PdCl₂ | 50°C | 8.7 |
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Cyclocondensation | 3 | 78 | 120 |
| Post-Trifluoromethylation | 5 | 52 | 310 |
The cyclocondensation route is favored industrially due to fewer steps and higher yields. Challenges include managing exothermic reactions during SOCl₂ addition, which is addressed using jacketed reactors with precise temperature control .
Challenges and Optimization Strategies
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Byproduct Formation : Residual SO₂ from thionyl chloride reactions is mitigated via vacuum stripping or alkaline scrubbing .
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Regioselectivity : Microwave-assisted cyclization at 150°C improves 3-CF₃ isomer selectivity to 9:1 over 5-CF₃ .
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Solvent Recovery : Toluene and THF are recycled via distillation, reducing raw material costs by 18% .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The pyrazole ring and the substituents can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the carbonyl chloride group to form amides or esters.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride serves as an important building block in organic synthesis. Its unique structure allows for functionalization, enabling the creation of more complex molecules. It can participate in various reactions such as nucleophilic substitution and acylation, making it valuable in the development of new compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorine atom can be replaced by nucleophiles (e.g., amines). |
| Acylation | Can be used to introduce acyl groups into other molecules. |
Biological Applications
In biological research, this compound has been explored for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders.
Medicinal Chemistry
The compound's unique trifluoromethyl group may impart significant biological activity, making it a candidate for drug development. Research indicates potential anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
In vitro studies have shown that derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibit antimicrobial activity against various bacterial strains, highlighting its potential as a lead compound in antibiotic development.
Industrial Applications
In industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo further chemical transformations makes it a valuable resource for creating new products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to enzyme inhibition or receptor modulation. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physical properties, and reactivity.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Compared Compounds
Key Observations:
Substituent Position and Electronic Effects :
- The trifluoromethyl (-CF₃) group at position 3 is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the carbonyl carbon in the acyl chloride, making it more reactive than analogs with methyl (-CH₃) or phenyl (-Ph) groups .
- Chlorine at position 5 further increases electrophilicity and influences regioselectivity in coupling reactions .
Steric Effects :
Physical Properties
Table 2: Comparative Physical Properties
Key Observations:
- Melting Points : Derivatives with aromatic substituents (e.g., 3a in Table 2) exhibit higher melting points (133–135°C) compared to aliphatic analogs, likely due to enhanced crystal packing from π-π interactions .
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS No. 282523-54-0) is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry, particularly its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 212.56 g/mol. The compound features a pyrazole ring with a chloro group at the 5-position and a trifluoromethyl group at the 3-position, contributing to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer : In vitro studies demonstrated that pyrazole derivatives can reduce proliferation in lung cancer cells.
- Breast Cancer : Compounds similar to this pyrazole have shown antiproliferative effects on MDA-MB-231 breast cancer cells.
- Prostate Cancer : Pyrazole derivatives have been reported to exhibit activity against prostate cancer cell lines .
The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival, making them promising candidates for further development in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Notably:
- IC50 Values : Some studies report IC50 values for related compounds in the range of 5.40 μM for COX-1 and as low as 0.01 μM for COX-2, indicating potent anti-inflammatory effects .
This compound's structure allows it to act as a selective COX-2 inhibitor, which is advantageous for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies and Research Findings
Several studies highlight the biological activity of pyrazoles:
- Antitumor Efficacy Study : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against several cell lines, revealing that certain structural modifications enhance efficacy .
- Inflammation Model : In vivo models demonstrated that specific pyrazole derivatives significantly reduced edema in inflammatory conditions compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
